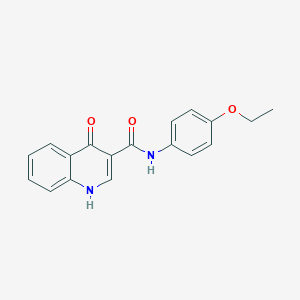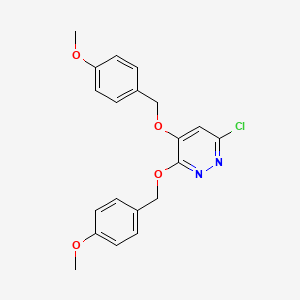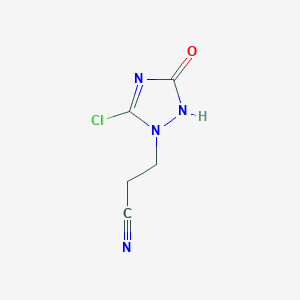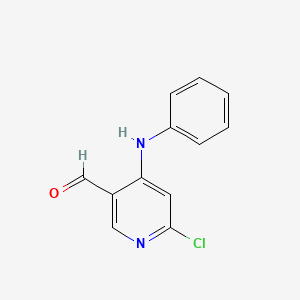
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine
Vue d'ensemble
Description
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine typically involves the introduction of chlorine, fluorine, and vinyl groups into the pyrimidine ring. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with a suitable vinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, leading to the formation of substituted ethyl derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium carbonate, amines, and thiols are commonly used.
Addition Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base and a suitable solvent.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are used in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Addition Reactions: Substituted ethyl derivatives.
Coupling Reactions:
Applications De Recherche Scientifique
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The presence of the fluorine atom enhances its binding affinity and specificity for target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the vinyl group but shares similar substitution patterns with chlorine and fluorine atoms.
2-Chloro-4-vinylpyrimidine: Lacks the fluorine atom but contains the vinyl group and chlorine atom.
5-Fluoro-4-vinylpyrimidine: Lacks the chlorine atom but contains the vinyl group and fluorine atom.
Uniqueness
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine is unique due to the combination of chlorine, fluorine, and vinyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4ClFN2 |
|---|---|
Poids moléculaire |
158.56 g/mol |
Nom IUPAC |
2-chloro-4-ethenyl-5-fluoropyrimidine |
InChI |
InChI=1S/C6H4ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h2-3H,1H2 |
Clé InChI |
JAXHITJVHCTUMQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC(=NC=C1F)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
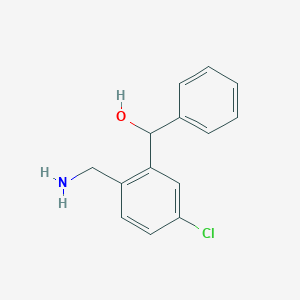
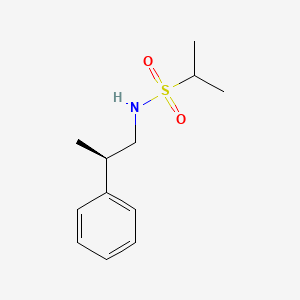
![1-Methyl-2-[(2-methyl-2-propenyl)oxy]benzene](/img/structure/B8572957.png)
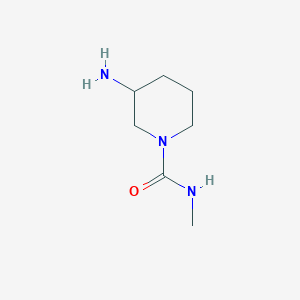
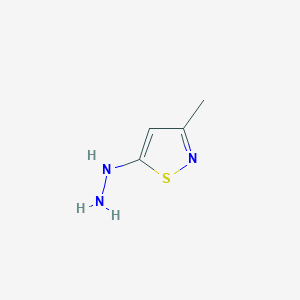

![N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide](/img/structure/B8572980.png)
